molecular formula C6H7BrN2 B13009503 2-Bromobenzene-1,3-diamine

2-Bromobenzene-1,3-diamine

Cat. No.: B13009503
M. Wt: 187.04 g/mol
InChI Key: LMXYBWQIERLOHB-UHFFFAOYSA-N
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Description

Significance of Diaminobenzenes in Synthetic Methodologies

Phenylenediamines, or diaminobenzenes, are cornerstone synthons in organic chemistry, prized for their nucleophilic character and their ability to serve as precursors to a wide array of functional molecules. Their significance stems from the two amino groups, which can participate in numerous bond-forming reactions. A primary application is in polymer chemistry, where they serve as monomers for high-performance polymers such as polyamides and polyimides, valued for their exceptional thermal stability and mechanical strength.

In medicinal and materials science, ortho-phenylenediamines are particularly crucial for the synthesis of benzimidazoles. iucr.orgambeed.com The condensation of an ortho-phenylenediamine with aldehydes or carboxylic acids is a fundamental method for constructing the benzimidazole (B57391) ring system, a privileged scaffold found in numerous pharmaceuticals and biologically active compounds. iucr.orgambeed.com Furthermore, diaminobenzenes are key intermediates in the production of dyes and pigments; for instance, compounds like 2,5-diaminobenzenesulfonic acid are vital for creating azo dyes with excellent color fastness. nih.gov Their role extends to being building blocks for complex molecules exhibiting biological activities, including those with antioxidant and anticancer properties.

Overview of Halogenated Anilines and Their Reactivity

Halogenated anilines are a critical class of intermediates in organic synthesis, primarily utilized as building blocks in cross-coupling reactions (such as Suzuki, Heck, and Buchwald-Hartwig aminations), Grignard reactions, and lithium-halogen exchanges. Current time information in Bangalore, IN. The reactivity of the aniline (B41778) ring is strongly influenced by the powerful electron-donating and ortho-, para-directing amino group (-NH₂). aablocks.comlookchem.com This high degree of activation makes the aromatic ring highly nucleophilic and susceptible to electrophilic aromatic substitution. ekb.eg

However, this heightened reactivity presents significant challenges, particularly concerning regioselectivity and over-reaction. aablocks.com Direct halogenation of aniline, for example, is often difficult to control and can readily lead to di- or tri-substituted products, diminishing the yield of the desired mono-halogenated isomer. aablocks.comlookchem.comekb.eg To overcome this, chemists often employ a protecting group strategy. By converting the highly activating amino group into a less activating amide (e.g., an acetanilide), its influence is attenuated, allowing for more controlled and selective substitution reactions. aablocks.comekb.eg The protecting group can then be removed via hydrolysis to restore the amine functionality. aablocks.com Additionally, the basic nature of the amino group can lead to complex formation with Lewis acids or protonation in strongly acidic media, which alters its directing effect from ortho-, para- to meta-directing. lookchem.com

Scope and Research Focus on 2-Bromobenzene-1,3-diamine

This article focuses specifically on the chemical compound This compound . This particular isomer of brominated phenylenediamine is characterized by a bromine atom positioned ortho to one amino group and meta to the other on the benzene (B151609) ring. While its isomers have been subjects of various studies, dedicated research on the synthesis, properties, and applications of this compound (CAS Number: 40300-58-1) is notably limited in publicly accessible scientific literature. aablocks.com

Available information is primarily confined to its basic chemical identifiers and its listing in chemical supplier catalogs. Detailed experimental studies, established synthetic protocols, and specific applications in materials science, pharmaceuticals, or other areas of advanced organic chemistry are not extensively documented. Therefore, the scope of this article is to present the foundational context of its chemical class while highlighting the current gap in dedicated research for this specific molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7BrN2

Molecular Weight

187.04 g/mol

IUPAC Name

2-bromobenzene-1,3-diamine

InChI

InChI=1S/C6H7BrN2/c7-6-4(8)2-1-3-5(6)9/h1-3H,8-9H2

InChI Key

LMXYBWQIERLOHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)Br)N

Origin of Product

United States

Synthetic Strategies for 2 Bromobenzene 1,3 Diamine and Its Structural Analogues

De Novo Synthesis Approaches

De novo strategies focus on building the target molecule from simpler, substituted benzene (B151609) precursors through a sequence of reactions that introduce the required functional groups in the correct positions.

Multi-Step Synthesis from Substituted Benzene Precursors

A common de novo approach involves a multi-step sequence starting from readily available benzene derivatives. The order of reactions is critical to ensure the correct regiochemistry of the final product due to the directing effects of the substituents. For instance, a synthesis could begin with the nitration of benzene, followed by bromination. The nitro group is a meta-director, which would place the incoming bromine atom at the meta position. Subsequent reduction of the nitro group to an amine would yield m-bromoaniline. However, to achieve the 1,3-diamine pattern, a dinitro compound is a more suitable starting point.

A logical sequence for synthesizing 2-bromobenzene-1,3-diamine often starts with 1,3-dinitrobenzene. Bromination of this precursor would be followed by the reduction of the two nitro groups to amines. The specific conditions for each step are crucial for achieving high yields and purity.

Regioselective Bromination in Diaminobenzene Systems

Direct bromination of 1,3-diaminobenzene (m-phenylenediamine) presents a more direct route to this compound. The two amino groups are strong activating groups and direct electrophiles to the ortho and para positions. In the case of m-phenylenediamine (B132917), the 2-, 4-, and 6-positions are activated.

To achieve selective monobromination at the 2-position, careful control of reaction conditions is necessary to prevent polybromination. smolecule.com This can be achieved by using a specific brominating agent and controlling the stoichiometry and temperature. For example, the use of N-bromosuccinimide (NBS) in a suitable solvent can provide better regioselectivity compared to elemental bromine. mdpi.com The reaction is typically carried out at low temperatures to minimize side reactions. A study on the bromination of anilines reported that in the presence of para-substituents, the reaction proceeded at the ortho-position with mono-bromine selectivity. researchgate.net

Below is a table summarizing typical conditions for the bromination of diaminobenzene systems:

Brominating AgentSolventTemperatureOutcome
Bromine (Br₂)Acetic Acid0-5 °CCan lead to polybrominated products if not controlled.
N-Bromosuccinimide (NBS)Acetonitrile0 °COften provides higher regioselectivity for monobromination. mdpi.com
Hexamethylenetetramine-bromine (HMTAB)DichloromethaneRoom TemperatureA regioselective method for brominating aromatic compounds. researchgate.net

Functional Group Interconversion Routes

These strategies rely on modifying functional groups on a brominated benzene ring that already has the desired substitution pattern.

Reduction of Nitro- or Azido-Substituted Bromobenzenes

A widely used method for introducing amino groups is the reduction of corresponding nitro groups. The synthesis of this compound can be effectively achieved by the reduction of 2-bromo-1,3-dinitrobenzene. lookchem.comsigmaaldrich.comchemsrc.com This precursor contains the bromo and nitro groups in the required positions.

The reduction can be carried out using various reducing agents. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common and efficient method. Other reducing systems include metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl).

A similar approach involves the reduction of azido (B1232118) groups. While less common, a bromo-diazido-benzene precursor could be reduced to the corresponding diamine.

The table below details common reduction methods for nitroarenes:

Reducing SystemSubstrateProductTypical Yield
H₂/Pd-C2-Bromo-1,3-dinitrobenzeneThis compoundHigh
Sn/HCl2-Bromo-1,3-dinitrobenzeneThis compoundGood
Fe/HCl2-Bromo-1,3-dinitrobenzeneThis compoundGood

Amidation and Hydrolysis Pathways for Aryl Halides (e.g., C-N bond coupling)

Modern synthetic chemistry offers powerful cross-coupling reactions to form carbon-nitrogen bonds. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed reaction that can be used to introduce amino groups onto an aryl halide. researchgate.net

For the synthesis of this compound, a potential route could start from 1,2,3-tribromobenzene. A selective double amination at the 1- and 3-positions would be required, which can be challenging to achieve with high regioselectivity. A more controlled approach might involve a stepwise introduction of the amino groups.

Alternatively, starting with a dihalobenzene such as 1,3-dibromobenzene (B47543), a palladium-catalyzed diamination can be performed. researchgate.net The choice of ligand for the palladium catalyst is crucial for the efficiency and selectivity of this transformation. Following the C-N bond formation, if protected amines like amides are used, a subsequent hydrolysis step is required to liberate the free diamine.

Catalytic Methodologies in this compound Synthesis

Catalysis plays a pivotal role in the modern synthesis of this compound, offering efficiency and selectivity. Palladium-catalyzed reactions are particularly significant.

As mentioned in the context of C-N bond coupling, palladium catalysts, often in combination with specific phosphine (B1218219) ligands, are instrumental in amination reactions. researchgate.netresearchgate.net These methods allow for the formation of the diamine from dihalo- or trihalo-benzene precursors under relatively mild conditions. The development of new and more active catalyst systems is an ongoing area of research, aiming to improve yields, reduce catalyst loading, and expand the substrate scope. For instance, palladium-catalyzed amination of 1,3-dibromobenzene has been shown to be an effective one-pot method for creating such structures. researchgate.net

Furthermore, catalytic methods are not limited to C-N bond formation. Catalytic hydrogenation for the reduction of dinitro precursors is a cornerstone of industrial synthesis. Advances in catalyst technology, such as the development of more active and selective hydrogenation catalysts, contribute to more sustainable and economical production processes.

Copper-Catalyzed C-N Bond Formation (e.g., CuX·SMe2 catalysts)

Copper-catalyzed reactions represent a cornerstone in the synthesis of aromatic amines, offering a powerful alternative to palladium-catalyzed methods. organic-chemistry.orgnih.gov The Ullmann condensation, a classic example of copper-catalyzed C-N bond formation, has seen a resurgence with the development of new catalyst systems that operate under milder conditions. mdpi.com

A key advancement in this area is the use of copper(I) halide-dimethyl sulfide (B99878) complexes (CuX·SMe2, where X is a halide) as catalysts. rsc.org These catalysts, often used in conjunction with specific ligands, facilitate the coupling of aryl halides with various nitrogen nucleophiles. rsc.org The general mechanism for these reactions often involves the oxidative addition of the aryl halide to a Cu(I) complex, followed by reductive elimination to form the C-N bond and regenerate the active catalyst. encyclopedia.pub

The choice of ligand is critical to the success of these reactions. Diamine ligands, for instance, have been shown to enable the coupling of aryl halides under mild conditions with weak bases. nih.govmit.edu The ligand can influence the reaction by stabilizing the copper catalyst, increasing its solubility, and modulating its reactivity. mit.edu For example, the use of N1,N2-diarylbenzene-1,2-diamine ligands can increase the electron density on the copper center, thereby accelerating the oxidative addition step, which is often rate-limiting. nih.govnih.gov

Research has demonstrated that the combination of a copper catalyst, such as CuI, with a suitable ligand can effectively catalyze the amination of aryl halides. mdpi.com For instance, the coupling of various amines with aryl halides has been achieved using a CuI-based catalytic system in conjunction with a prolinamide ligand in an aqueous medium. organic-chemistry.org

Table 1: Examples of Copper-Catalyzed C-N Bond Formation

Catalyst SystemLigand TypeSubstratesKey Features
CuI / ProlinamideAmideAryl halides, Aliphatic/Aromatic aminesMild, air-tolerant, wide functional group tolerance. organic-chemistry.org
CuI / N1,N2-diarylbenzene-1,2-diamineDiamineAryl bromides, AminesEffective for base-sensitive substrates. nih.gov
Cu₂O / OxalamideAmideAryl chlorides, AminesHigh turnover numbers. encyclopedia.pub
CuBr·SMe₂ / PhenanthrolineN-heterocycleArylsilanes, Alkyl halidesMultiligand system for Hiyama coupling. rsc.org

Ligand-Enabled Coupling Reactions for Aromatic Amines

The development of specialized ligands has significantly broadened the scope and efficiency of metal-catalyzed cross-coupling reactions for synthesizing aromatic amines. acs.orgsustech.edu.cn These ligands play a crucial role in stabilizing the metal catalyst, promoting the desired bond formation, and preventing catalyst deactivation. mit.edusustech.edu.cn

In copper catalysis, diamine ligands have proven to be particularly effective. nih.gov They can chelate to the copper center, creating a more stable and reactive catalytic species. mit.edu This has allowed for the development of milder reaction conditions, often avoiding the harsh temperatures and strong bases required in traditional Ullmann reactions. nih.gov The judicious selection of a multidentate anionic ligand can enhance the reducing capability of a Cu(I) catalyst, facilitating radical generation from alkyl halides even at ambient temperatures. sustech.edu.cn

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, also heavily rely on sophisticated ligands. cam.ac.uk Biarylmonophosphine ligands, for example, have shown excellent reactivity for C-N cross-coupling reactions, enabling the use of less reactive coupling partners like aryl mesylates. organic-chemistry.org The design of these ligands often focuses on creating a specific steric and electronic environment around the metal center to promote the key steps of the catalytic cycle: oxidative addition, transmetalation (in the case of Suzuki-Miyaura coupling), and reductive elimination.

Furthermore, ligand-enabled gold-catalyzed C-N cross-coupling reactions have emerged as a newer strategy. acs.org The use of ancillary (P,N)-ligands has been reported to enable the coupling of aryl iodides with amines, highlighting the potential of less common transition metals in this field. acs.org

The versatility of ligand-enabled coupling is demonstrated by the ability to perform sequential, chemoselective reactions. For instance, by carefully selecting the ligand and reaction conditions, it is possible to selectively form a C-N bond in the presence of other reactive functional groups, or to perform subsequent C-O or C-C bond formations on the same molecule. nih.gov

Purification and Isolation Techniques for Synthetic Intermediates

The purification and isolation of synthetic intermediates, such as bromo-aromatic amines, are critical steps to ensure the purity of the final product. A variety of techniques are employed, with the choice depending on the physical and chemical properties of the compound and its impurities.

For solid compounds, recrystallization is a common and effective method. However, for some aromatic amines like o-bromoaniline, recrystallization may not be sufficient to remove impurities that cause discoloration over time. pcbiochemres.com In such cases, fractional distillation under vacuum can be a more powerful purification tool, even for solid materials. pcbiochemres.com This technique is particularly useful for preventing thermal decomposition of the compound. pcbiochemres.com

Chromatographic techniques are widely used for the separation and purification of organic compounds. Gas chromatography (GC) is suitable for volatile compounds and can be coupled with detectors like an electron capture detector (ECD) for sensitive detection of halogenated compounds. researchgate.net Derivatization of aromatic amines, for example through bromination, can enhance their volatility and detectability by GC-ECD. researchgate.net For less volatile or thermally sensitive compounds, liquid chromatography, including high-performance liquid chromatography (HPLC), is often the method of choice.

Extraction is a fundamental technique used to separate the desired product from the reaction mixture. This is often followed by washing steps to remove residual reagents or byproducts. For example, after a reaction, the organic layer containing the product can be washed with aqueous solutions of acid or base to remove basic or acidic impurities, respectively. orgsyn.org

In some synthetic procedures, the product can be precipitated from the reaction mixture by adjusting the pH. For instance, after a reaction in an acidic medium, raising the pH by adding a base can cause the amine product to precipitate out as a solid, which can then be collected by filtration .

For specific applications, such as the analysis of aromatic amines in textiles, specialized sample preparation methods like solid-phase microextraction (SPME) can be employed for efficient isolation and preconcentration. researchgate.net

The table below summarizes some of the common purification techniques for intermediates in aromatic amine synthesis.

Table 2: Purification and Isolation Techniques

TechniquePrincipleApplication
Fractional Distillation (Vacuum)Separation based on differences in boiling points under reduced pressure.Purification of thermally sensitive solid and liquid compounds like o-bromoaniline. pcbiochemres.com
RecrystallizationPurification of solids based on differences in solubility in a given solvent at different temperatures.General purification of solid organic compounds. pcbiochemres.com
Gas Chromatography (GC)Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.Analysis and purification of volatile aromatic amines and their derivatives. researchgate.net
Liquid Chromatography (LC/HPLC)Separation of compounds in a liquid mobile phase based on their interaction with a solid stationary phase.Purification of a wide range of non-volatile or thermally unstable organic compounds.
ExtractionSeparation based on differential solubility of a compound in two immiscible liquid phases.Initial work-up of reaction mixtures to separate the product from impurities. orgsyn.org
Precipitation/FiltrationFormation of a solid product from a solution, followed by separation of the solid from the liquid.Isolation of products that are insoluble under specific pH or solvent conditions.

Reactivity and Mechanistic Studies of 2 Bromobenzene 1,3 Diamine

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) typically proceeds on aromatic rings that are electron-deficient, often requiring the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of 2-Bromobenzene-1,3-diamine, the presence of two electron-donating amino groups (-NH₂) increases the electron density of the aromatic ring, making it generally unreactive towards traditional SNAr pathways. However, the bromine moiety can be substituted through modern metal-catalyzed cross-coupling reactions.

Pathways Modulating Amino Group Reactivity

The two amino groups of this compound are nucleophilic and can compete with external nucleophiles in substitution reactions or participate in undesired side reactions. To control this reactivity, particularly in electrophilic substitutions or when modifying the bromine atom, the amino groups are often protected. Acetylation is a common protection strategy, converting the amines into amides. This transformation reduces their nucleophilicity and activating effect on the ring. The protecting groups can be removed later in the synthetic sequence via hydrolysis under acidic or basic conditions to restore the amino functionality.

Furthermore, the amino groups themselves can act as intramolecular nucleophiles. In the presence of suitable reagents, they can attack electrophilic centers introduced into the molecule, leading to the formation of heterocyclic rings, a process discussed in more detail in section 3.3.

Electrophilic Aromatic Substitution Reactions

Directing Effects of Amino and Bromo Substituents

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene (B151609) ring govern the position of the incoming electrophile. The reactivity and orientation are determined by the interplay of inductive and resonance effects.

Amino Groups (-NH₂) : The amino group is a powerful activating group and an ortho, para-director. Its activating nature stems from the ability of the nitrogen's lone pair to donate electron density into the ring through resonance, stabilizing the positively charged intermediate (the arenium ion) formed during the reaction.

Bromo Group (-Br) : Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directing because their lone pairs can participate in resonance stabilization of the arenium ion when the attack occurs at the ortho or para positions.

In this compound, the directing effects of the two powerful activating amino groups dominate over the weaker directing effect of the bromine atom. The positions on the ring are C4, C5, and C6.

Position C4 : This position is ortho to the C3-amino group and para to the C1-amino group. It is strongly activated by both.

Position C6 : This position is ortho to the C1-amino group and ortho to the C2-bromo group. It is activated by one amino group.

Position C5 : This position is meta to both amino groups and is therefore the least activated.

Consequently, electrophilic substitution is strongly directed to the C4 position, which benefits from the combined activating and directing power of both amino groups. The C6 position is a secondary, less favored site of substitution, partly due to potential steric hindrance from the adjacent bromine atom.

Regiocontrol in Further Functionalization

The strong regiochemical control exerted by the amino groups allows for predictable functionalization of the this compound core. Reactions such as nitration and halogenation are expected to yield the 4-substituted isomer as the major product.

For instance, the nitration of m-phenylenediamine (B132917) (1,3-diaminobenzene) after diacetylation to temper the reactivity of the amino groups, proceeds to give the 4-nitro product. google.com A similar outcome is expected for this compound, where the electrophile (NO₂⁺) would add to the C4 position. This high regioselectivity is crucial for the synthesis of specifically substituted benzene derivatives.

The table below summarizes the expected outcomes for common electrophilic aromatic substitution reactions on this compound.

Cyclization Reactions for Heterocyclic Ring Formation

The adjacent amino groups at the C1 and C3 positions of this compound make it a valuable precursor for the synthesis of fused heterocyclic systems. Although the amino groups are not strictly ortho (1,2-), their 1,3-relationship allows for cyclization with reagents containing two electrophilic centers, leading to the formation of seven-membered rings or other complex structures. However, its character as a substituted o-phenylenediamine (B120857) analog (considering the C1 and C2 positions) is more commonly exploited. The C1 and C2 amino groups of a conceptual precursor, benzene-1,2,3-triamine, would readily undergo cyclization. In this compound, the nucleophilic amino groups can react with various electrophiles to construct fused rings such as benzimidazoles and benzothiadiazoles.

The synthesis of benzimidazoles can be achieved through the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde. nih.gov Applying this to this compound (reacting via the 1- and 3- positions is less common, but reactions involving a derivative where an amino group is at C2 are standard), would lead to the formation of a bromo-substituted benzimidazole (B57391) ring system. For example, reaction with a carboxylic acid in the presence of a dehydrating agent would yield a 2-substituted-4-bromo-1H-benzo[d]imidazole.

Another common cyclization involves the reaction with sulfur-containing reagents. For example, reacting o-phenylenediamines with thionyl chloride (SOCl₂) is a standard method for synthesizing 2,1,3-benzothiadiazoles. mdpi.com This reaction can be applied to this compound to produce the corresponding 4-bromobenzo[c] wikipedia.orgnih.govbeilstein-journals.orgthiadiazole.

The following table presents key cyclization reactions for forming heterocyclic systems from this compound.

Formation of Fused Nitrogen Heterocycles (e.g., Benzoimidazoles, Benzotriazoles)

The structure of this compound, featuring two amino groups in an ortho arrangement on a benzene ring, makes it a valuable precursor for the synthesis of fused nitrogen-containing heterocycles. These reactions typically involve the condensation and cyclization of the diamine with appropriate reagents.

Benzoimidazoles: The synthesis of the benzimidazole scaffold from o-phenylenediamines is a well-established transformation in organic chemistry. When this compound is used as the substrate, it leads to the formation of 4-bromobenzimidazole derivatives. The most common method is the Phillips-Ladenburg reaction, which involves the condensation of the diamine with carboxylic acids or their derivatives (such as aldehydes, esters, or acid chlorides) under acidic conditions or at high temperatures.

For example, the reaction with a carboxylic acid proceeds via the formation of a mono-acylated diamine intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the imidazole (B134444) ring. The use of aldehydes, followed by an oxidative step, is known as the Weidenhagen reaction and also yields the corresponding 2-substituted-4-bromobenzimidazoles. These synthetic routes provide a direct pathway to incorporate a bromine atom at the 4-position of the benzimidazole core, which can be used for further functionalization.

Benzotriazoles: The synthesis of benzotriazoles from o-phenylenediamines is typically achieved through diazotization of one of the amino groups, followed by an intramolecular cyclization. Reacting this compound with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and an acid like acetic acid, yields 4-bromobenzotriazole. The reaction mechanism involves the formation of a monodiazonium salt from one of the amino groups. This intermediate is unstable and readily undergoes spontaneous intramolecular cyclization, where the lone pair of the adjacent amino group attacks the terminal nitrogen of the diazonium group, leading to the stable, five-membered triazole ring fused to the benzene ring.

Reaction Kinetics and Thermodynamic Aspects of Cyclization

While specific kinetic and thermodynamic data for the cyclization of this compound are not extensively documented, the mechanistic principles of these reactions provide insight into their kinetic and thermodynamic profiles.

Kinetics: The rate of benzimidazole formation is highly dependent on the reaction conditions and the reactivity of the carbonyl compound. In the Phillips-Ladenburg synthesis, the initial acylation of one amino group is often rapid. The subsequent intramolecular cyclization, which involves the nucleophilic attack of the second amino group on the amide carbonyl, followed by dehydration, is typically the rate-determining step. The reaction rate can be increased by using stronger acids as catalysts, which protonate the carbonyl oxygen and increase its electrophilicity, or by raising the temperature to facilitate the dehydration step.

Thermodynamics: The formation of both benzimidazole and benzotriazole (B28993) rings from this compound is a thermodynamically favorable process. The key driving force is the formation of a stable, aromatic heterocyclic system. The fusion of the imidazole or triazole ring to the benzene ring results in an extended π-conjugated system, which confers significant aromatic stabilization energy to the final product. These reactions are generally exothermic and are considered effectively irreversible under standard synthetic conditions, leading to high yields of the desired fused heterocycles.

Metal-Mediated Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound serves as a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for building molecular complexity.

Suzuki, Heck, Sonogashira, and Buchwald-Hartwig Couplings at the Aryl Bromide Position

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. Applying the Suzuki reaction to this compound allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position, yielding substituted benzene-1,3-diamine derivatives. The general transformation is widely used to synthesize substituted biphenyls and styrenes.

Heck Reaction: The Heck reaction couples the aryl bromide of this compound with an alkene to form a new carbon-carbon bond, resulting in a substituted alkene. This reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. The reaction typically exhibits high stereoselectivity, favoring the formation of the trans isomer of the resulting alkene.

Sonogashira Coupling: This coupling reaction involves the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. The reaction is co-catalyzed by palladium and copper(I) complexes and is carried out in the presence of a base, such as an amine. The Sonogashira coupling of this compound provides a direct route to 2-alkynyl-substituted benzene-1,3-diamines, which are valuable intermediates in the synthesis of more complex molecules.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. While this compound already possesses two amino groups, this reaction can be used to couple the aryl bromide position with a different primary or secondary amine. This would result in the formation of a triamine derivative, specifically a substituted N¹,N¹-dialkyl/diaryl-benzene-1,2,3-triamine or a related structure, depending on the coupling partner. The reaction requires a palladium catalyst and a strong base, such as sodium tert-butoxide.

Catalyst Systems and Reaction Optimization

The success of metal-mediated cross-coupling reactions hinges on the careful selection and optimization of the catalyst system and reaction conditions. This includes the choice of palladium source, ligand, base, and solvent.

Catalyst Systems: The catalytic cycle for these reactions generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (for Suzuki and Sonogashira) or alkene insertion (for Heck), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. The choice of ligand is crucial as it stabilizes the palladium catalyst, influences its reactivity, and promotes specific steps in the catalytic cycle.

Below are interactive tables summarizing typical catalyst systems for each reaction type.

Table 1: Typical Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Bromides
ComponentExamplesRole
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂Source of the active Pd(0) catalyst
Ligand PPh₃, PCy₃, SPhos, XPhosStabilizes catalyst, enhances reactivity
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOHActivates the boronic acid for transmetalation
Solvent Toluene, Dioxane, DMF, Water/Organic mixturesSolubilizes reactants and catalyst
Table 2: Typical Catalyst Systems for Heck Reaction of Aryl Bromides
ComponentExamplesRole
Palladium Precatalyst Pd(OAc)₂, PdCl₂Source of the active Pd(0) catalyst
Ligand PPh₃, P(o-tolyl)₃, BINAPStabilizes catalyst, influences regioselectivity
Base Et₃N, K₂CO₃, NaOAcNeutralizes HBr byproduct, regenerates Pd(0)
Solvent DMF, DMAc, AcetonitrileHigh-boiling polar aprotic solvents are common
Table 3: Typical Catalyst Systems for Sonogashira Coupling of Aryl Bromides
ComponentExamplesRole
Palladium Precatalyst PdCl₂(PPh₃)₂, Pd(OAc)₂Primary catalyst for C-C bond formation
Copper(I) Co-catalyst CuIActivates the alkyne for transmetalation
Ligand PPh₃, P(t-Bu)₃Stabilizes palladium catalyst
Base Et₃N, DiisopropylamineActs as solvent and base to neutralize HBr
Solvent THF, DMF, TolueneSolubilizes reactants and catalyst
Table 4: Typical Catalyst Systems for Buchwald-Hartwig Amination of Aryl Bromides
ComponentExamplesRole
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst
Ligand BINAP, Xantphos, RuPhos, BrettPhosSterically hindered phosphines are common
Base NaOt-Bu, K₃PO₄, LiHMDSDeprotonates the amine for coupling
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are required

Reaction Optimization: Optimizing these cross-coupling reactions involves systematically varying parameters to maximize product yield and minimize side reactions. Key factors include:

Catalyst Loading: Typically ranges from 0.1 to 5 mol%, with lower loadings being desirable for cost-effectiveness and reduced metal contamination.

Temperature: Reaction temperatures can range from room temperature to over 100 °C. Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions.

Reactant Stoichiometry: The ratio of the aryl bromide to the coupling partner is often adjusted (e.g., 1.1 to 1.5 equivalents of the boronic acid or alkyne) to ensure complete consumption of the limiting reagent.

Base and Solvent Choice: The selection of base and solvent is interdependent and critical for reaction success. The base must be strong enough to facilitate the desired step (e.g., transmetalation) but not so strong as to cause degradation of reactants or products.

The presence of the two amino groups in this compound can influence the catalytic cycle, potentially by coordinating to the palladium center. In some cases, protection of the amino groups may be necessary to prevent catalyst inhibition or undesired side reactions, although many modern catalyst systems exhibit high functional group tolerance.

Synthesis and Characterization of Derivatives of 2 Bromobenzene 1,3 Diamine

N-Alkylation and N-Arylation Strategies

The amino groups of 2-Bromobenzene-1,3-diamine are primary nucleophiles, readily undergoing alkylation and arylation reactions to form new carbon-nitrogen bonds. These transformations are fundamental in modifying the electronic properties and steric profile of the parent molecule.

N-Alkylation typically proceeds via nucleophilic substitution with alkyl halides. While direct alkylation is feasible, it can sometimes lead to mixtures of mono-, di-, and even poly-alkylated products. Control over the reaction conditions, such as temperature and stoichiometry of the alkylating agent, is crucial for achieving selectivity.

N-Arylation , the formation of a bond between the amine nitrogen and an aromatic ring, is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction known for its high efficiency and broad substrate scope. clockss.orgwikipedia.orgorganic-chemistry.org It allows for the coupling of aryl halides or triflates with amines. For this compound, this reaction can be used to introduce one or two aryl groups onto the nitrogen atoms. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine (B1218219) ligand (e.g., BINAP, XPhos), and base (e.g., NaOt-Bu, Cs₂CO₃) is critical for optimizing the reaction yield and preventing side reactions. clockss.orgnih.gov The reaction mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to yield the N-aryl product. wikipedia.org

The Ullmann condensation is a copper-catalyzed alternative for N-arylation. wikipedia.orgbyjus.com Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgbyjus.com However, modern protocols have been developed that use catalytic amounts of copper, often in conjunction with ligands such as 1,2- or 1,3-diamines, under milder conditions. nih.govwikipedia.org The reaction typically involves a copper(I) species that reacts with the amine and the aryl halide to form the desired product. wikipedia.org

Reaction TypeCatalyst/ReagentsGeneral ConditionsKey Features
Buchwald-Hartwig AminationPd(0) or Pd(II) precursors, Phosphine ligands (e.g., XPhos, BINAP)Base (e.g., NaOt-Bu, K₃PO₄), Anhydrous solvent (e.g., Toluene, Dioxane), 80-120 °CHigh yields, broad substrate scope, tolerance of various functional groups.
Ullmann CondensationCuI, Diamine ligands (e.g., N,N'-dimethylethylenediamine)Base (e.g., K₂CO₃, Cs₂CO₃), Polar solvent (e.g., DMF, NMP), 100-210 °CEconomical catalyst, effective for N-arylation of heterocycles and amines.

Amide and Imine Formation

The primary amino groups of this compound can react with carbonyl compounds to form amides and imines, which are important functional groups in many organic molecules.

Amide formation involves the reaction of the diamine with carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides. The direct condensation of a carboxylic acid with an amine is typically unfavorable and requires high temperatures or the use of coupling agents. Common coupling reagents include carbodiimides (like DCC or EDC) or borate (B1201080) esters, which activate the carboxylic acid for nucleophilic attack by the amine. organic-chemistry.org Alternatively, reagents like TiCl₄ can mediate the one-pot condensation of carboxylic acids and amines. libretexts.org Depending on the stoichiometry, either mono- or bis-amides can be synthesized.

Imine formation , also known as Schiff base formation, occurs through the condensation reaction between the diamine and an aldehyde or a ketone. This reaction is generally reversible and is often catalyzed by acid. libretexts.org The mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the imine (C=N bond). To drive the reaction to completion, water is typically removed from the reaction mixture, for instance, by using a Dean-Stark apparatus or a dehydrating agent.

DerivativeReactantKey Reagents/ConditionsProduct Functional Group
AmideCarboxylic Acid (or derivative)Coupling agents (DCC, EDC), B(OCH₂CF₃)₃, or TiCl₄; HeatR-C(=O)NH-Ar
Imine (Schiff Base)Aldehyde or KetoneAcid catalyst (e.g., p-TsOH), Removal of waterR₂C=N-Ar

Halogen Exchange Reactions and Their Regioselectivity

The bromine atom on the aromatic ring of this compound can be substituted with another halogen, most commonly iodine or fluorine. This transformation, known as a halogen exchange or Finkelstein reaction, is valuable for modifying the reactivity of the aryl halide for subsequent cross-coupling reactions. u-szeged.hu

The aromatic Finkelstein reaction typically involves the conversion of an aryl bromide or chloride to an aryl iodide. u-szeged.hu This reaction is often catalyzed by copper(I) salts, such as CuI, in the presence of a sodium or potassium iodide source. mdma.chnih.gov The use of diamine ligands, like N,N'-dimethyl-1,2-cyclohexanediamine, has been shown to significantly accelerate this process, allowing it to proceed under milder conditions (e.g., 110 °C in dioxane). mdma.chresearchgate.netorganic-chemistry.org The reaction is driven to completion by the precipitation of the less soluble sodium bromide or chloride from the reaction mixture. u-szeged.hu

For this compound, the halogen exchange would occur exclusively at the C-2 position, replacing the bromine atom. The regioselectivity is predetermined by the position of the bromine on the starting material. The resulting 2-iodobenzene-1,3-diamine (B12330082) is often more reactive in subsequent palladium-catalyzed cross-coupling reactions compared to its bromo-analogue.

ReactionHalogen SourceCatalyst SystemSolvent/TemperatureProduct
Aromatic Finkelstein Reaction (Br to I)NaI or KICuI (5 mol%), 1,2- or 1,3-Diamine ligand (10 mol%)Dioxane or n-Pentanol, ~110-130 °C2-Iodobenzene-1,3-diamine

Design and Synthesis of Polysubstituted Aromatic Systems

This compound is an excellent precursor for the synthesis of complex, polysubstituted aromatic and heterocyclic systems. This is achieved by leveraging the reactivity of both the bromo and amino functionalities.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools in this context. The bromine atom can participate in reactions such as the Suzuki-Miyaura coupling (with boronic acids), the Heck reaction (with alkenes), and the Sonogashira coupling (with terminal alkynes) to form new carbon-carbon bonds. byjus.comwikipedia.orgresearchgate.net

Suzuki-Miyaura Coupling: This reaction allows for the introduction of an aryl, vinyl, or alkyl group at the C-2 position by reacting this compound with an appropriate organoboron compound in the presence of a palladium catalyst and a base. The regioselectivity is controlled by the initial position of the bromine atom. researchgate.netsemanticscholar.org

Heck Reaction: This reaction forms a substituted alkene by coupling the diamine with an alkene like styrene (B11656) or an acrylate, again at the C-2 position. byjus.comu-szeged.hu

Sonogashira Coupling: This method introduces an alkyne substituent at the C-2 position, creating arylalkyne structures. wikipedia.org

Furthermore, the two adjacent amino groups can be used to construct heterocyclic rings. For instance, condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a classic method for synthesizing phenazines and related heterocycles. ias.ac.in In a modern variation, the double Buchwald-Hartwig amination of two molecules of a bromoaniline can lead to the formation of a symmetrical phenazine (B1670421). clockss.org By applying this logic, this compound could potentially undergo dimerization or react with other o-haloamines to form substituted phenazine structures.

The combination of C-C bond-forming reactions at the bromine site and cyclization or further functionalization at the amine sites provides a powerful strategy for the design and synthesis of diverse and complex polysubstituted aromatic molecules.

Coupling ReactionCoupling PartnerTypical Catalyst/BaseBond Formed
Suzuki-MiyauraOrganoboron compound (e.g., R-B(OH)₂)Pd(PPh₃)₄ or Pd(OAc)₂/ligand, Base (e.g., Na₂CO₃, K₃PO₄)Aryl-Aryl, Aryl-Vinyl
HeckAlkene (e.g., Styrene)Pd(OAc)₂, Base (e.g., Et₃N, K₂CO₃)Aryl-Vinyl
SonogashiraTerminal Alkyne (e.g., Phenylacetylene)PdCl₂(PPh₃)₂/CuI, Base (e.g., Et₃N)Aryl-Alkynyl

Applications of 2 Bromobenzene 1,3 Diamine in Advanced Organic Synthesis

Building Block for Complex Polycyclic Aromatic Compounds

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds containing multiple fused aromatic rings. The synthesis of complex PAHs often relies on the strategic use of functionalized building blocks that can undergo cyclization and aromatization reactions. While there is extensive literature on the use of various aromatic compounds in PAH synthesis, specific examples employing 2-Bromobenzene-1,3-diamine are not readily found.

Theoretically, the presence of two amino groups and a bromine atom could allow for multiple reaction pathways. The amino groups can direct electrophilic substitution or participate in condensation reactions, while the bromine atom can be utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds. This dual functionality could potentially be exploited in the construction of nitrogen-containing PAHs or as a handle for further functionalization after the core PAH structure is formed. However, without specific research findings, this remains a hypothetical application.

Precursor for Advanced Ligands in Catalysis

Diamine derivatives are crucial in the development of ligands for various catalytic applications, particularly in transition-metal catalysis. The two nitrogen atoms can chelate to a metal center, forming a stable complex that can modulate the metal's reactivity and selectivity. The substitution pattern on the aromatic ring of the diamine can significantly influence the electronic and steric properties of the resulting ligand and, consequently, the performance of the catalyst.

While numerous ligands based on phenylenediamine scaffolds have been synthesized and successfully applied in catalysis, there is a lack of specific reports on ligands derived from this compound. The bromine atom could serve as a site for further modification to introduce additional coordinating groups or to tune the ligand's properties. For instance, it could be converted to other functional groups via nucleophilic substitution or metal-catalyzed cross-coupling reactions. The table below illustrates the types of catalytic reactions where diamine-based ligands are commonly employed, although specific data for ligands from this compound is unavailable.

Catalytic ReactionCommon Diamine Ligand ScaffoldsPotential Role of Bromine
Asymmetric HydrogenationChiral 1,2-diaminesTuning electronic properties
C-N Cross-CouplingN,N'-dialkyl-1,2-diaminesPost-synthetic modification
C-C Cross-CouplingBidentate nitrogen ligandsSteric hindrance control

Role in the Construction of Functional Materials

Functional materials are designed to possess specific properties for applications in electronics, optics, and materials science. Aromatic diamines are frequently used as monomers in the synthesis of high-performance polymers like polyimides and polyamides, which are known for their thermal stability and mechanical strength.

The incorporation of a bromine atom into the polymer backbone, which could be achieved by using this compound as a monomer, can impart specific properties such as flame retardancy or serve as a site for post-polymerization modification. This could allow for the fine-tuning of the material's properties, such as its solubility, processability, or the introduction of new functionalities. However, the scientific literature does not currently provide specific examples of functional materials synthesized from this compound.

Intermediate in Medicinal Chemistry Scaffolds (Focus on synthetic methodologies)

In medicinal chemistry, the development of novel molecular scaffolds is crucial for the discovery of new therapeutic agents. Phenylenediamine derivatives are common starting materials for the synthesis of various heterocyclic compounds that form the core of many drugs. The amino groups can be readily cyclized with a variety of reagents to form heterocycles such as benzodiazepines, benzimidazoles, and quinoxalines.

The bromine atom on the this compound scaffold could be a valuable tool for medicinal chemists. It can be retained in the final molecule to potentially enhance biological activity or used as a handle for the introduction of other substituents through cross-coupling reactions, a common strategy in structure-activity relationship (SAR) studies. This allows for the systematic exploration of the chemical space around a core scaffold to optimize its pharmacological properties. Despite this potential, there is a lack of specific examples in the literature detailing the use of this compound in the synthesis of medicinal chemistry scaffolds.

The table below lists some common heterocyclic scaffolds that can be synthesized from phenylenediamines and the potential synthetic utility of the bromo-substituent.

Heterocyclic ScaffoldGeneral Synthetic PrecursorsPotential Utility of 2-Bromo Substituent
BenzimidazolesPhenylenediamine and an aldehyde or carboxylic acidIntroduction of diversity via cross-coupling
QuinoxalinesPhenylenediamine and a 1,2-dicarbonyl compoundModulation of electronic properties
BenzodiazepinesPhenylenediamine and a β-keto esterSite for further functionalization

Coordination Chemistry of 2 Bromobenzene 1,3 Diamine

Ligand Design and Coordination Modes

While the two amine nitrogens on 2-Bromobenzene-1,3-diamine present potential sites for direct bidentate chelation, current research highlights its role as a precursor in the synthesis of more complex, multidentate ligands. The amine groups provide reactive sites for functionalization, enabling the construction of intricate coordinating architectures.

A notable example of this is the synthesis of N,N'-bis(phosphino)-1,3-diaminobenzene ligands. In a specific instance, this compound is reacted with chloro(diisopropyl)phosphine in the presence of a base like diisopropylethylamine (DIPEA) to yield 2-Bromo-N,N'-bis(diisopropylphosphino)-1,3-diaminobenzene. nih.gov This transformation converts the simple diamine into a tridentate pincer ligand precursor, where the two phosphine (B1218219) groups and the bromine-bearing carbon atom of the benzene (B151609) ring can coordinate to a metal center. nih.gov

Bidentate Chelation via Amine Nitrogens

There is a notable lack of specific, documented examples in the surveyed scientific literature of this compound acting as a simple bidentate ligand, chelating to a metal center directly through its two amine nitrogen atoms. The primary documented role of this compound is as a structural scaffold for creating more elaborate ligand systems.

Influence of Bromine Substituent on Coordination Geometry

In the context of the pincer complexes derived from this compound, the bromine atom is an integral part of the ligand framework. It occupies the position on the aromatic ring that becomes one of the three coordination points in the final pincer complex (a C-Br bond that can undergo oxidative addition). nih.gov The presence and position of the bromine are therefore crucial for the formation of the desired PCP-type pincer complex, directly influencing the ultimate coordination geometry around the metal center. nih.gov

Synthesis of Metal Complexes

The synthesis of metal complexes using ligands derived from this compound has been demonstrated, particularly in the formation of cobalt pincer complexes.

Transition Metal Complexes (e.g., with Cu, Co, Pt, etc.)

Research has detailed the synthesis of cobalt complexes utilizing a PCP pincer ligand derived from this compound. nih.gov The synthesis involves a solvothermal reaction between the phosphine-functionalized ligand, 2-Bromo-N,N'-bis(diisopropylphosphino)-1,3-diaminobenzene, and octacarbonyldicobalt ([Co2(CO)8]). This method facilitates the formation of a stable cobalt(I) pincer complex. nih.gov While the outline mentions examples with Cu and Pt, specific syntheses of such complexes with ligands derived from this compound were not identified in the reviewed literature.

Table 1: Synthesis of a Cobalt Pincer Complex Derivative

Precursor Ligand Metal Source Resulting Complex Type
2-Bromo-N,N'-bis(diisopropylphosphino)-1,3-diaminobenzene [Co₂(CO)₈] Cobalt(I) PCP Pincer Complex

Data sourced from a study on solvothermal synthesis of cobalt pincer complexes. nih.gov

Advanced Characterization of Coordination Compounds

The characterization of the resulting cobalt pincer complexes is comprehensive, employing a range of modern spectroscopic and analytical techniques to elucidate their structure and properties. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure and bonding environment in solution. nih.gov

Infrared (IR) Spectroscopy: To identify functional groups and probe the electronic environment of the complex. nih.gov

High-Resolution Mass Spectrometry (HR-MS): To confirm the molecular weight and composition of the synthesized complexes. nih.gov

X-ray Crystallography: To determine the precise solid-state molecular structure, including bond lengths and angles, providing definitive proof of the coordination geometry. nih.gov

For one such cobalt complex, magnetic moment measurements yielded a value of 1.8 µB, which is consistent with a d⁷ low-spin system, indicating the presence of one unpaired electron. nih.gov

Supramolecular Chemistry Involving 2 Bromobenzene 1,3 Diamine

Role of Halogen Bonding (Br···X interactions) in Self-Assembly

Halogen bonding is a highly directional, non-covalent interaction between a halogen atom with a region of positive electrostatic potential (the σ-hole) and a Lewis base. In 2-Bromobenzene-1,3-diamine, the bromine atom can act as a halogen bond donor.

Computational modeling is a powerful tool for understanding and predicting the nature of halogen bonds. Methods such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) can be used to calculate the interaction energies and geometries of halogen-bonded complexes. For this compound, computational studies could elucidate the strength of the Br···X interactions, the preferred geometries of interaction, and the electrostatic potential surface of the molecule, providing insights into its self-assembly behavior. Such studies are crucial for the rational design of materials with desired properties.

Hydrogen Bonding Networks Formed by Diamine Moieties

The two amino groups in this compound are excellent hydrogen bond donors and acceptors. This dual functionality allows for the formation of extensive and robust hydrogen-bonding networks. These interactions are generally stronger than halogen bonds and can be a dominant force in the self-assembly process. The presence of two adjacent amino groups can lead to the formation of specific hydrogen-bonding motifs, such as dimers or chains, which can further organize into two-dimensional sheets or three-dimensional frameworks. The interplay between hydrogen bonding and halogen bonding would be a key factor in determining the final crystal structure.

Formation of Host-Guest Systems and Covalent Organic Frameworks (COFs)

The structural features of this compound make it a potential building block for more complex supramolecular systems like host-guest assemblies and Covalent Organic Frameworks (COFs).

In host-guest chemistry, larger molecules or assemblies (hosts) can encapsulate smaller molecules or ions (guests). While there is no specific literature on this compound forming such systems, molecules with similar functionalities have been used to construct macrocyclic hosts capable of binding guests through a combination of hydrogen bonding and other non-covalent interactions.

Covalent Organic Frameworks are a class of porous crystalline polymers with ordered structures. They are synthesized from organic building blocks linked by strong covalent bonds. Diamine-containing molecules are frequently used as linkers in the synthesis of imine-based COFs. Theoretically, this compound could serve as a linker in COF synthesis, with the amino groups reacting with aldehyde-containing monomers to form an imine-linked framework. The bromine atom would then be a peripheral functional group within the COF pores, potentially influencing the framework's properties and its interactions with guest molecules. The introduction of functional groups via postsynthetic modification is a common strategy to tune the properties of COFs.

Computational and Theoretical Investigations of 2 Bromobenzene 1,3 Diamine

Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. nih.gov A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability. irjweb.comchalcogen.ro

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com For 2-Bromobenzene-1,3-diamine, DFT calculations would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p) to obtain optimized molecular geometry and electronic properties. nih.govirjweb.com The presence of two electron-donating amine groups and an electron-withdrawing bromine atom on the benzene (B151609) ring influences the energies of these frontier orbitals. The amine groups tend to raise the HOMO energy, making the molecule a better electron donor, while the bromine atom's inductive effect can influence both orbitals.

Theoretical calculations provide quantitative values for these properties, which are essential for predicting how the molecule will interact with other reagents.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

Parameter Energy Value (eV) Description
EHOMO -5.89 Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO -0.95 Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE) 4.94 Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. mdpi.com
Ionization Potential 5.89 The minimum energy required to remove an electron from the molecule.

Note: The values in this table are illustrative examples based on typical DFT results for similar aromatic amines and are not from a specific published study on this compound.

Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are characterized by an excess of electrons and are susceptible to electrophilic attack. For this compound, negative potential is expected to be concentrated around the nitrogen atoms of the amine groups and the bromine atom, owing to their lone pairs of electrons.

Positive Regions (Blue): These areas are electron-deficient and represent likely sites for nucleophilic attack. Positive potential is typically found around the hydrogen atoms of the amine groups.

Neutral Regions (Green): These areas have a near-zero potential, often associated with the carbon atoms of the aromatic ring.

The MEP map for this compound would reveal the electron-rich nature of the amine groups, confirming their role as activating, ortho-para directing groups in electrophilic aromatic substitution. Conversely, it would highlight the electrophilic character of the amine hydrogens. This analysis provides a visual guide to the molecule's reactive sites. mdpi.commdpi.com

Reaction Mechanism Elucidation through Computational Chemistry

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. wikipedia.org The most common pathway is the addition-elimination mechanism, which proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org Computational chemistry is instrumental in studying this mechanism by locating and characterizing the transition state leading to this intermediate.

For a hypothetical SNAr reaction involving this compound (e.g., displacement of the bromide ion by a nucleophile), computational analysis would involve:

Modeling Reactants and Products: Optimizing the geometries of the starting material and the final product.

Locating the Transition State (TS): Calculating the structure and energy of the transition state for the nucleophilic addition, which is typically the rate-determining step. masterorganicchemistry.com

Calculating Activation Energy (Ea): Determining the energy barrier for the reaction by finding the energy difference between the reactants and the transition state.

While the electron-donating amine groups generally deactivate the ring towards nucleophilic attack, computational studies can precisely quantify this effect. A concerted SNAr mechanism, where bond formation and breakage occur in a single transition state without a stable intermediate, could also be investigated computationally. nih.gov

Table 2: Illustrative Transition State Analysis Data for a Hypothetical SNAr Reaction

Parameter Value (kcal/mol) Description
Energy of Reactants 0.0 Relative energy of this compound and nucleophile.
Energy of Transition State (TS1) +25.8 The energy barrier for the formation of the Meisenheimer intermediate (rate-determining step). nih.gov
Energy of Intermediate +10.2 Relative energy of the resonance-stabilized Meisenheimer complex. chemistrysteps.com
Energy of Transition State (TS2) +12.5 The energy barrier for the elimination of the leaving group (bromide).

Note: These values are hypothetical and serve to illustrate the type of data generated from a computational transition state analysis.

This compound is a valuable precursor for synthesizing heterocyclic compounds through cyclization reactions. Computational methods can map the entire reaction energy landscape for these complex transformations. researchgate.net This involves calculating the energies of all reactants, intermediates, transition states, and products for various possible reaction pathways.

For example, in the synthesis of a phenazine (B1670421) or benzodiazepine derivative, multiple cyclization steps may be possible. By computing the energy landscape, chemists can:

Identify the most energetically favorable reaction pathway.

Predict the activation energies for each step, allowing for an estimation of the required reaction conditions.

Understand potential side reactions by identifying competing pathways with accessible energy barriers.

These computational maps provide a detailed, step-by-step view of the reaction mechanism, guiding experimental efforts to optimize reaction yields and selectivity. researchgate.net

Conformation Analysis and Stereochemical Considerations

Conformational analysis of this compound involves studying the spatial arrangement of its atoms, particularly the orientation of the two amine groups and the bromine atom relative to the benzene ring. Using computational methods like DFT, the potential energy surface can be scanned by systematically rotating the C-N bonds of the amine groups.

This analysis helps identify the most stable conformer (the geometry with the lowest energy). mdpi.com Key considerations include:

Steric Hindrance: Repulsion between the adjacent bromine and amine groups can influence their preferred orientation.

Intramolecular Hydrogen Bonding: A weak hydrogen bond may form between a hydrogen atom of one amine group and the lone pair electrons of the adjacent bromine atom or the other nitrogen atom, which would stabilize a particular conformation.

While the planar benzene ring limits major stereoisomers, understanding the molecule's preferred ground-state geometry is crucial for interpreting its spectroscopic data and predicting its interaction with other molecules, such as enzymes or receptors in biological systems. For simple substituted benzenes, significant stereochemical phenomena like atropisomerism are generally not observed unless they are part of larger, highly hindered structures. bris.ac.uk

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Reactivity

Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used in chemistry to predict the properties of molecules based on their structural and electronic features. In the context of this compound, QSPR studies can provide valuable insights into its reactivity, particularly in electrophilic aromatic substitution reactions, a common reaction pathway for anilines. By establishing a mathematical relationship between molecular descriptors and observed reactivity, it becomes possible to predict the behavior of this compound in various chemical transformations.

The reactivity of substituted anilines is significantly influenced by the electronic effects of their substituents. These effects can be quantified using various molecular descriptors, which are numerical values derived from the molecular structure. Key descriptors often employed in QSPR studies of aromatic amines include electronic parameters, such as the energy of the Highest Occupied Molecular Orbital (HOMO), and empirical parameters like Hammett substituent constants.

A higher HOMO energy generally indicates a greater willingness of a molecule to donate electrons to an electrophile, thus suggesting a higher reactivity in electrophilic aromatic substitution. The Hammett substituent constant (σ) quantifies the electronic effect of a substituent on the reactivity of a benzene derivative. Electron-donating groups have negative Hammett constants and increase reactivity, while electron-withdrawing groups have positive constants and decrease reactivity.

To illustrate the application of QSPR in predicting the reactivity of this compound, a hypothetical model can be constructed using a dataset of closely related substituted anilines. By correlating their experimentally determined reaction rates with their calculated molecular descriptors, a predictive equation can be derived.

A common approach is to use multiple linear regression (MLR) to develop a QSPR model. This model takes the form of an equation where the logarithm of the reaction rate constant (log k) is expressed as a linear combination of the most influential molecular descriptors. For electrophilic aromatic substitution on substituted anilines, a representative QSPR model might look like:

log k = c₀ + c₁ * E(HOMO) + c₂ * Σσ

where:

log k is the logarithm of the reaction rate constant, representing reactivity.

E(HOMO) is the energy of the Highest Occupied Molecular Orbital.

Σσ is the sum of the Hammett constants of the substituents on the aniline (B41778) ring.

c₀, c₁, and c₂ are coefficients determined from the regression analysis of the training data.

The following table presents a hypothetical dataset for a series of substituted anilines, including their experimental reactivity and calculated molecular descriptors, which could be used to build such a QSPR model.

CompoundSubstituentsExperimental log kE(HOMO) (eV)Σσ
AnilineH-4.85-5.320.00
4-Methylaniline4-CH₃-4.30-5.15-0.17
3-Methylaniline3-CH₃-4.65-5.25-0.07
4-Chloroaniline4-Cl-5.70-5.450.23
3-Chloroaniline3-Cl-6.25-5.580.37
4-Bromoaniline4-Br-5.80-5.480.23
3-Bromoaniline3-Br-6.30-5.600.39
3,5-Dimethylaniline3,5-(CH₃)₂-4.10-5.08-0.14

Based on a regression analysis of the data in the table above, a hypothetical QSPR equation could be derived. For instance, a plausible equation might be:

log k = -15.2 + 2.1 * E(HOMO) - 1.5 * Σσ

This equation suggests that both the HOMO energy and the Hammett constants are significant predictors of reactivity, with a higher HOMO energy and a more negative summed Hammett constant leading to a faster reaction rate.

To predict the reactivity of this compound, we first need to determine its relevant molecular descriptors. Through computational chemistry methods, the HOMO energy of this compound can be calculated. Similarly, the Hammett constants for the substituents (a bromo group at position 2 and amino groups at positions 1 and 3) can be estimated.

The following table outlines the calculated descriptors for this compound.

CompoundCalculated E(HOMO) (eV)Calculated Σσ
This compound-5.10-0.19

By substituting these values into our hypothetical QSPR equation, we can predict the reactivity of this compound:

log k = -15.2 + 2.1 * (-5.10) - 1.5 * (-0.19) log k = -15.2 - 10.71 + 0.285 log k ≈ -25.6

This predicted value of log k provides a quantitative estimate of the reactivity of this compound in electrophilic aromatic substitution reactions under the conditions for which the model was developed. Such predictions are invaluable in guiding synthetic efforts and in understanding the chemical behavior of novel compounds. It is important to note that the accuracy of the prediction is dependent on the quality and applicability domain of the QSPR model.

Advanced Spectroscopic and Crystallographic Studies of 2 Bromobenzene 1,3 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation (e.g., 2D NMR, ¹⁵N NMR, solid-state NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-Bromobenzene-1,3-diamine. While standard one-dimensional ¹H and ¹³C NMR provide foundational information, advanced techniques offer deeper insights into connectivity and spatial relationships.

¹H and ¹³C NMR: The ¹H NMR spectrum would reveal the chemical shifts and coupling patterns of the aromatic protons and the amine (-NH₂) protons. The aromatic region would display a complex splitting pattern due to the unsymmetrical substitution. The ¹³C NMR spectrum provides information on each unique carbon environment. The carbon atom directly bonded to the bromine atom (ipso-carbon) would exhibit a characteristic chemical shift, influenced by bromine's inductive and resonance effects. stackexchange.com

2D NMR Spectroscopy: For complex molecules, two-dimensional (2D) NMR experiments are crucial for definitive assignments. harvard.edu

COSY (Correlation Spectroscopy): This homonuclear technique identifies proton-proton (¹H-¹H) spin-spin couplings, mapping the connectivity of protons within the benzene (B151609) ring. rsc.orgyoutube.com Cross-peaks in a COSY spectrum would definitively link adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. emerypharma.com This is particularly valuable for identifying quaternary carbons (like those attached to the bromine and amine groups) by observing their correlations with nearby protons. youtube.comemerypharma.com

¹⁵N NMR Spectroscopy: Due to the presence of two nitrogen atoms, ¹⁵N NMR can provide direct information about the electronic environment of the amine groups. huji.ac.il Nitrogen-15 has a low natural abundance (0.37%) and low sensitivity, often necessitating isotopic enrichment or the use of inverse-detected techniques like ¹H-¹⁵N HMBC to enhance signal. huji.ac.ilrsc.org The chemical shifts of the nitrogen atoms would be sensitive to substituent effects and protonation states. researchgate.netscience-and-fun.de

Solid-State NMR (ssNMR): While less common for small molecules, solid-state NMR could be used to study the compound in its crystalline form. It can provide information about molecular packing, polymorphism, and intermolecular interactions that are not observable in solution-state NMR.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for Brominated Diaminobenzene Isomers

This table presents predicted ¹³C NMR chemical shift data for isomers of brominated diaminobenzene to illustrate the expected ranges. Predictions are based on computational models.

Carbon Position4-Bromobenzene-1,2-diamine3-Bromobenzene-1,2-diamine5-Bromobenzene-1,3-diamine
C1-NH₂136.5 ppm142.1 ppm149.2 ppm
C2-NH₂139.7 ppm138.9 ppm104.9 ppm
C3116.1 ppm111.8 ppm (C-Br)149.2 ppm (C-NH₂)
C4113.3 ppm (C-Br)125.1 ppm111.4 ppm
C5124.6 ppm121.2 ppm117.8 ppm (C-Br)
C6121.1 ppm117.2 ppm104.9 ppm

Note: Data is illustrative and based on predicted values for related isomers. Actual experimental values for this compound may vary.

Mass Spectrometry (MS) for Reaction Pathway Analysis and Molecular Fingerprinting

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's mass and elemental composition.

Molecular Ion and Isotopic Pattern: Due to the presence of bromine, the mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion (M⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent peaks in the mass spectrum for any bromine-containing fragment: the M⁺ peak and an M+2 peak of almost equal intensity. asdlib.org For this compound (C₆H₇BrN₂), the molecular weight is approximately 187.04 g/mol , so one would expect to see intense peaks around m/z 186 and 188.

Fragmentation Analysis: Electron Ionization (EI) MS causes the molecular ion to fragment in a reproducible manner, creating a unique "molecular fingerprint." chemguide.co.uk The fragmentation pattern provides structural clues. libretexts.org For this compound, logical fragmentation pathways would include:

Loss of a bromine radical (•Br): This would result in a significant peak at m/z ~107 (M - 79) or ~107 (M - 81), corresponding to the [C₆H₇N₂]⁺ fragment.

Loss of amine-related fragments: Fragments corresponding to the loss of •NH₂ or HCN could also be observed.

Aromatic ring fragmentation: Cleavage of the stable benzene ring typically occurs after initial substituent losses.

Reaction Pathway Analysis: By coupling MS with a chromatographic separation method (like GC-MS or LC-MS), it can be used to monitor chemical reactions. For instance, in the synthesis of derivatives of this compound, MS can be used to identify intermediates, byproducts, and the final product in the reaction mixture, thereby helping to elucidate the reaction pathway.

Interactive Table: Key Mass Spectrometry Fragments for a Dibrominated Aromatic Compound

This table shows the expected m/z values and their assignments for a related compound, 1,3-Dibromobenzene (B47543), illustrating the characteristic isotopic patterns. nist.gov

m/z ValueRelative IntensityAssignment
23450%[M]⁺ with one ⁷⁹Br and one ⁸¹Br
236100%[M]⁺ with two ⁸¹Br atoms
23850%[M]⁺ with two ⁸¹Br atoms
155/157~75%[M - Br]⁺
76~60%[C₆H₄]⁺

Note: Data is for 1,3-Dibromobenzene, sourced from the NIST Chemistry WebBook. nist.gov The pattern illustrates the bromine isotope effect.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and analyzing chemical bonding.

Infrared (IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrations of a molecule's bonds. The IR spectrum of this compound would be expected to show several characteristic absorption bands:

N-H Stretching: The two -NH₂ groups would give rise to symmetric and asymmetric stretching vibrations, typically appearing as two distinct peaks in the 3300-3500 cm⁻¹ region.

C-H Aromatic Stretching: These vibrations are generally observed just above 3000 cm⁻¹.

C=C Aromatic Ring Stretching: A series of sharp peaks would appear in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

N-H Bending (Scissoring): This vibration for primary amines is typically found near 1600 cm⁻¹.

C-N Stretching: These vibrations usually occur in the 1250-1350 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond vibration would appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. nih.gov The symmetric vibrations of the benzene ring are often more intense in the Raman spectrum than in the IR spectrum. The C-Br stretch would also be Raman active. Theoretical calculations are often used alongside experimental data to assign the observed vibrational modes precisely. researchgate.net

Interactive Table: Characteristic IR Absorption Frequencies

This table outlines the expected regions for key vibrational modes for this compound based on data for similar aromatic amines and halogenated compounds. researchgate.netresearchgate.net

Vibrational ModeExpected Frequency Range (cm⁻¹)Bond Type
Asymmetric & Symmetric N-H Stretch3300 - 3500N-H
Aromatic C-H Stretch3000 - 3100C-H
Aromatic C=C Ring Stretch1450 - 1600C=C
N-H Bending1590 - 1650N-H
Aromatic C-N Stretch1250 - 1350C-N
C-H Out-of-Plane Bending700 - 900C-H
C-Br Stretch500 - 600C-Br

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions.

For a derivative of this compound, an X-ray diffraction study would yield a detailed structural model. nih.gov Key information obtained would include:

Molecular Geometry: Confirmation of the substitution pattern on the benzene ring and the precise bond lengths (e.g., C-C, C-N, C-Br) and angles.

Conformation: The orientation of the amine groups relative to the plane of the benzene ring.

Intermolecular Interactions: Identification of hydrogen bonds involving the amine groups (N-H···N or N-H···Br) and π–π stacking interactions between aromatic rings. These forces dictate how the molecules pack together to form the crystal lattice. researchgate.net

Crystal System and Space Group: Characterization of the crystal's symmetry and the dimensions of the unit cell.

Interactive Table: Illustrative Crystallographic Data for a Related Structure

The following data for 2-(3-bromophenyl)-1,3-dithiane illustrates the type of information obtained from an X-ray diffraction study. nih.gov

ParameterValue
Chemical FormulaC₁₀H₁₁BrS₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.9821
b (Å)11.3871
c (Å)11.0550
β (°)99.604
Volume (ų)1114.86
Z (molecules/cell)4

Advanced Chromatographic-Spectrometric Techniques for Purity and Mixture Analysis (e.g., GC-MS, LC-MS, UPLC)

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are essential for analyzing complex mixtures and assessing the purity of compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for analyzing volatile and thermally stable compounds. hpst.cz The sample is vaporized and separated based on its boiling point and interactions with a capillary column. The separated components then enter the mass spectrometer for detection and identification. GC-MS is highly effective for purity assessment, allowing for the detection and identification of trace impurities from a synthesis, such as starting materials or byproducts.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive compounds, LC-MS is the method of choice. researchgate.net Separation occurs in the liquid phase, often using reverse-phase columns. Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller column particles to achieve higher resolution and faster analysis times compared to traditional HPLC.

Purity Analysis: An LC-MS or UPLC-MS method can separate this compound from any non-volatile impurities. The mass spectrometer provides molecular weight confirmation of the main peak and helps identify the structures of any separated impurities.

Mixture Analysis: LC-MS/MS (tandem mass spectrometry) is a highly sensitive and selective technique used to quantify specific aromatic amines in complex matrices, such as environmental or biological samples. sciex.comnih.gov This method is crucial for regulatory analysis where very low detection limits are required. Derivatization can sometimes be employed to enhance the chromatographic behavior and MS sensitivity of target analytes. nih.gov

Interactive Table: Comparison of Chromatographic-Spectrometric Techniques

TechniquePrincipleBest Suited ForInformation Provided
GC-MS Separates volatile compounds in a gas stream, followed by MS detection.Purity analysis of volatile and thermally stable compounds.Retention time, molecular weight, and fragmentation pattern.
LC-MS Separates compounds in a liquid stream, followed by MS detection.Analysis of non-volatile or thermally sensitive compounds.Retention time and molecular weight.
UPLC-MS/MS High-resolution liquid separation coupled with tandem MS for high selectivity.Trace quantification of specific analytes in complex mixtures (e.g., textiles, food simulants). High-sensitivity quantification and structural confirmation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.